N-(4-bromobenzyl)-N-methylacetamide
Description
N-(4-bromobenzyl)-N-methylacetamide is a brominated aromatic acetamide derivative characterized by a 4-bromobenzyl group attached to a methyl-substituted acetamide moiety. Its structure comprises a benzyl ring substituted with a bromine atom at the para position, linked via a methylene group to a nitrogen atom that is further bonded to a methyl group and an acetyl group. This compound is of interest in medicinal and materials chemistry due to the electronic and steric effects imparted by the bromine atom and the acetamide functionality.
Properties
Molecular Formula |
C10H12BrNO |
|---|---|
Molecular Weight |
242.11 g/mol |
IUPAC Name |
N-[(4-bromophenyl)methyl]-N-methylacetamide |
InChI |
InChI=1S/C10H12BrNO/c1-8(13)12(2)7-9-3-5-10(11)6-4-9/h3-6H,7H2,1-2H3 |
InChI Key |
QEZKDZPEWQDZKL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C)CC1=CC=C(C=C1)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Bond-Length Variations
Key comparisons with related acetamides reveal differences in bond lengths and substituent effects:
The bromine atom in N-(4-bromobenzyl)-N-methylacetamide likely increases steric bulk and polarizability compared to chlorine or fluorine analogs, influencing reactivity and binding interactions .
Functional Group Modifications
- Sulfonamido Analogs : N-(1-(4-bromophenyl)-2-((N,4-dimethylphenyl)sulfonamido)ethyl)acetamide () replaces the methyl group with a sulfonamidoethyl chain, altering solubility and biological targeting .
- Methoxy vs.
Key Research Findings and Implications
Steric and Electronic Effects : The para-bromine in this compound likely enhances electrophilic substitution resistance compared to chloro or fluoro analogs, while the methyl group on nitrogen reduces rotational freedom .
Solubility and Bioavailability : The compound’s lipophilicity (from bromine and benzyl groups) may limit aqueous solubility compared to hydroxy- or methoxy-substituted analogs, impacting drug design .
Synthetic Versatility: The acetamide backbone allows modular substitution, as seen in sulfonamido () and quinoline hybrids (), enabling tailored applications in medicinal chemistry .
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